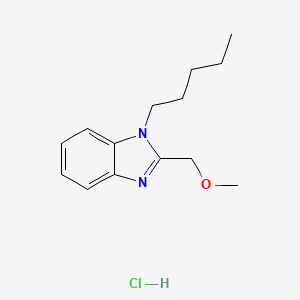

2-(methoxymethyl)-1-pentyl-1H-1,3-benzodiazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(methoxymethyl)-1-pentyl-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1-pentyl-1H-1,3-benzodiazole hydrochloride typically involves the reaction of 1-pentyl-1H-benzo[d]imidazole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2-(methoxymethyl)-1-pentyl-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(methoxymethyl)-1-pentyl-1H-1,3-benzodiazole hydrochloride have shown effectiveness against various Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Antiviral Properties

Benzodiazole derivatives have been investigated for their antiviral activities, particularly against viruses such as MERS-CoV. In vitro studies have reported that modifications in the benzodiazole structure can enhance inhibitory effects on viral replication. The compound's ability to interfere with viral entry or replication mechanisms makes it a candidate for further exploration in antiviral drug development .

Anticancer Potential

The anticancer properties of benzodiazole derivatives are also noteworthy. Compounds within this class have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific structure of this compound may contribute to its efficacy in targeting cancer cells .

Pesticidal Activity

Research has indicated that benzodiazole compounds can exhibit pesticidal properties against a range of agricultural pests. The mechanism often involves disrupting the biological processes of target organisms, leading to effective pest control. This application is particularly relevant for developing environmentally friendly pesticides that minimize harm to non-target species .

Photostability and Luminescence

Benzodiazole derivatives are also explored for their photophysical properties. Their ability to absorb UV light and emit fluorescence makes them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices may enhance the performance of these materials by improving their stability and luminescent properties .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(methoxymethyl)-1-pentyl-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-pentyl-1H-benzo[d]imidazole

- 2-(methoxymethyl)-1H-benzo[d]imidazole

- 1-pentyl-2-methyl-1H-benzo[d]imidazole

Uniqueness

2-(methoxymethyl)-1-pentyl-1H-1,3-benzodiazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Activité Biologique

2-(Methoxymethyl)-1-pentyl-1H-1,3-benzodiazole hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources, including research studies, chemical databases, and case studies.

Structure and Composition

- Chemical Formula : C14H20N2O·HCl

- Molecular Weight : 272.78 g/mol

- CAS Number : 5067212

The compound features a benzodiazole ring structure, which is known for various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, in a comparative study, certain benzodiazole derivatives demonstrated higher antibacterial potency than standard antibiotics such as ampicillin and streptomycin, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against various pathogens including Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Efficacy of Benzodiazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 2-(Methoxymethyl)-1-pentyl-1H-benzodiazole | 0.008 | Staphylococcus aureus |

| Benzodiazole Derivative A | 0.012 | S. pneumoniae |

| Benzodiazole Derivative B | 0.046 | Streptococcus pyogenes |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human liver cell lines (HepG2) showed that certain benzodiazole derivatives had low cytotoxicity, indicating a favorable therapeutic index . This characteristic is essential for the development of drugs with minimal side effects.

Anti-inflammatory Properties

Benzodiazoles have also been studied for their anti-inflammatory effects. Compounds similar to 2-(methoxymethyl)-1-pentyl-1H-benzodiazole have shown potential in reducing inflammation in animal models, suggesting their utility in treating inflammatory diseases .

Case Study: Anti-inflammatory Effects in Animal Models

In a controlled study involving rat models of arthritis, compounds related to benzodiazoles demonstrated significant reductions in inflammatory markers and pain scores compared to control groups .

The biological activity of 2-(methoxymethyl)-1-pentyl-1H-benzodiazole hydrochloride may be attributed to its ability to interact with specific molecular targets within cells. Preliminary data suggest that it may inhibit key enzymes involved in bacterial DNA replication and inflammatory pathways.

Potential Targets

- Topoisomerase Enzymes : Inhibition of bacterial topoisomerases could explain the antimicrobial activity observed.

- Cytokine Production : Modulation of pro-inflammatory cytokines may account for the anti-inflammatory effects.

Propriétés

IUPAC Name |

2-(methoxymethyl)-1-pentylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-3-4-7-10-16-13-9-6-5-8-12(13)15-14(16)11-17-2;/h5-6,8-9H,3-4,7,10-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYJFGCKESLYJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1COC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.